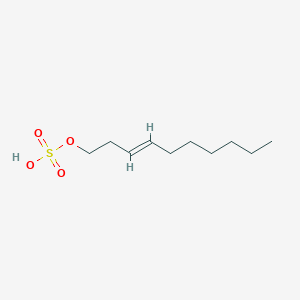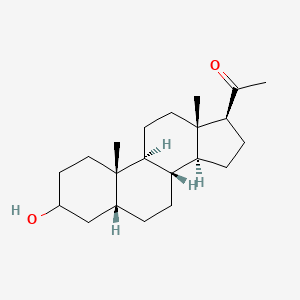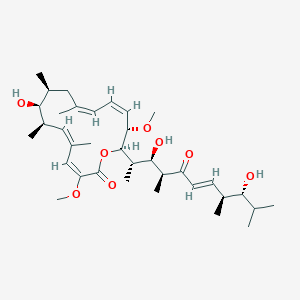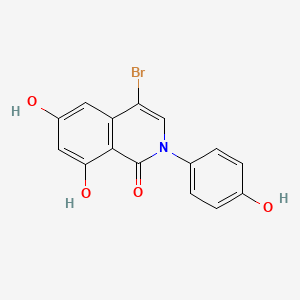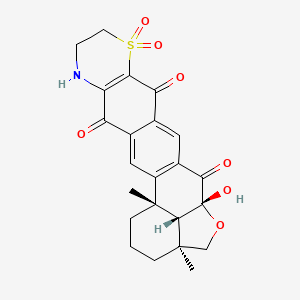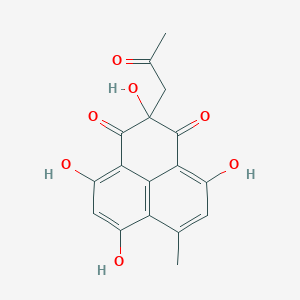
2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Übersicht
Beschreibung
2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione (THMP) is an important organic compound that has been studied extensively for its potential applications in a variety of scientific fields. This compound has been found to have unique biochemical and physiological effects on cells, which have been studied in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
“9-demethyl FR-901235” is a polyketide fungal metabolite . It has been found in Penicillium , a genus of fungi that is of great importance in the natural environment, food spoilage, and in the production of drugs. The secondary metabolites of endophytic origin extracted from medicinal plants have revealed that a wide variety of new and useful compounds can be exploited for various pharmaceutical uses .
Anticancer Applications
Compounds like “9-demethyl FR-901235” isolated from fungal endophytes have been evaluated for cytotoxic activity against human lung cancer (A-549) and murine lymphocytic leukemia (P388) cell lines . This suggests potential applications in the development of new anticancer therapies.
Antimicrobial Applications
The secondary metabolites of endophytic origin, including “9-demethyl FR-901235”, have shown antimicrobial activities . This suggests that they could be used in the development of new antimicrobial drugs.
Antimalarial Applications
The secondary metabolites of endophytic origin, including “9-demethyl FR-901235”, have shown antimalarial activities . This suggests that they could be used in the development of new antimalarial drugs.
Antioxidant Applications
The secondary metabolites of endophytic origin, including “9-demethyl FR-901235”, have shown antioxidant activities . This suggests that they could be used in the development of new antioxidant drugs.
Material Science Applications
“2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione”, a complex chemical compound, holds immense potential for scientific research. With its multifunctional properties, it can be utilized in fields such as material science.
Catalysis Applications
Plant-Microbe Interaction Studies
Flavonoids, which are one of the most prominent classes of polyphenolic compounds synthesized by various biosynthetic pathways, play a major role in plant-microbe interactions . “2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione” could potentially be used in studies related to these interactions.
Wirkmechanismus
Target of Action
9-Demethyl FR-901235, also known as 2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione, is primarily an immunomodulator . Its primary targets are the immune cells, specifically lymphocytes .
Mode of Action
The compound interacts with lymphocytes and restores their normal proliferation after treatment with an immunosuppressive factor . It also partially restores the impaired delayed-type hypersensitivity to sheep red blood cells in tumor-bearing mice .
Biochemical Pathways
It is known that the compound plays a role in the immune response, particularly in the proliferation of lymphocytes and the delayed-type hypersensitivity response .
Result of Action
The primary result of the action of 9-Demethyl FR-901235 is the modulation of the immune response. It restores normal lymphocyte proliferation and partially restores delayed-type hypersensitivity in tumor-bearing mice . This suggests that the compound could have potential applications in the treatment of conditions involving immune dysfunction.
Action Environment
The action, efficacy, and stability of 9-Demethyl FR-901235 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Eigenschaften
IUPAC Name |
2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARUQGWUTUJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-demethyl FR-901235 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



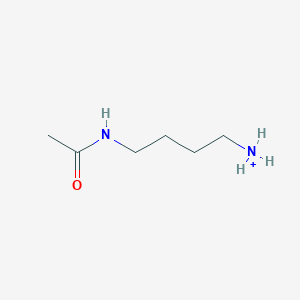
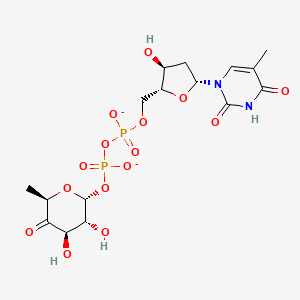
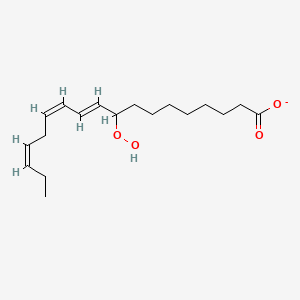
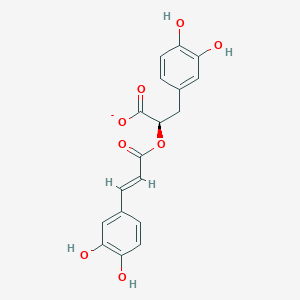
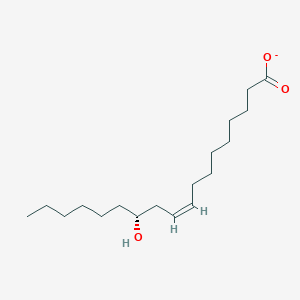
![(2R,3R,4S,5S,6R)-2-[[7-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-ethenyl-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264117.png)
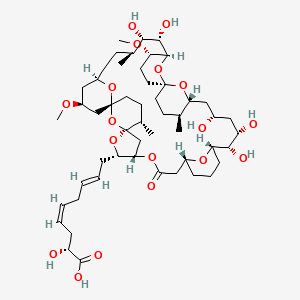
![N-[5-ethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1264120.png)
![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)
